molecular formula C21H24O6 B11143606 methyl {4-methyl-5,7-bis[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate

methyl {4-methyl-5,7-bis[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11143606
M. Wt: 372.4 g/mol
InChI Key: FIVDYUHQVIRTJS-UHFFFAOYSA-N
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Description

Methyl 2-{4-methyl-5,7-bis[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a chromene core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-methyl-5,7-bis[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a coumarin derivative.

    Functional Group Introduction:

    Esterification: The final step involves the esterification of the chromene derivative with acetic acid or its derivatives under acidic or basic conditions to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic substitution at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-{4-methyl-5,7-bis[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent due to its chromene core.

    Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.

    Material Science: Its unique structure allows for exploration in the development of new materials with specific optical or electronic properties.

    Chemical Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.

Mechanism of Action

The mechanism by which methyl 2-{4-methyl-5,7-bis[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chromene core can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may bind to specific receptors, modulating signaling pathways involved in inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like coumarin and its derivatives share the chromene core and exhibit similar biological activities.

    Flavonoids: These natural compounds also contain a chromene-like structure and are known for their antioxidant properties.

    Benzopyran Derivatives: These compounds are structurally related and have been studied for their pharmacological potential.

Uniqueness

Methyl 2-{4-methyl-5,7-bis[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific functional groups and the potential for diverse chemical modifications. This makes it a valuable compound for various research applications, distinguishing it from other chromene derivatives.

Properties

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 2-[4-methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H24O6/c1-12(2)10-25-15-7-17(26-11-13(3)4)20-14(5)16(9-19(22)24-6)21(23)27-18(20)8-15/h7-8H,1,3,9-11H2,2,4-6H3

InChI Key

FIVDYUHQVIRTJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OCC(=C)C)OCC(=C)C)CC(=O)OC

Origin of Product

United States

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